molecular formula C8H7NOS B1524589 4-Methylbenzo[d]thiazol-6-ol CAS No. 1190317-27-1

4-Methylbenzo[d]thiazol-6-ol

Cat. No.: B1524589
CAS No.: 1190317-27-1
M. Wt: 165.21 g/mol
InChI Key: ULSJSFRCUYLOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzo[d]thiazol-6-ol is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a methyl group attached to the fourth position and a hydroxyl group at the sixth position. This compound exhibits various biological activities, making it a valuable molecule in scientific research and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methylbenzo[d]thiazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory responses, potentially modulating their activity to reduce inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, potentially altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including cellular damage and adverse metabolic changes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses, modulating their activity to reduce the production of reactive oxygen species . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it needs to reach target sites within the cell to modulate enzyme activity and gene expression .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments within the cell, such as the mitochondria and the nucleus, where it can interact with target biomolecules . This localization is often mediated by targeting signals and post-translational modifications that guide the compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzo[d]thiazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with 4-methylbenzoyl chloride under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 2-Aminothiophenol is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form an intermediate.

    Step 2: The intermediate undergoes cyclization to form this compound.

The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Common solvents used in this synthesis include dichloromethane and toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the electrosynthesis of benzothiazole derivatives via C–H thiolation. This process involves the reaction of aniline derivatives with ammonium thiocyanate using electrosynthesis in the presence of sodium bromide as an electrolyte and brominating agent . This method is environmentally friendly and offers moderate to good yields under mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[d]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

4-Methylbenzo[d]thiazol-6-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-Methylbenzo[d]thiazol-6-ol can be compared with other thiazole derivatives, such as:

    2-Methylbenzothiazole: Similar in structure but with a methyl group at the second position instead of the fourth.

    Benzothiazole: Lacks the methyl and hydroxyl groups present in this compound.

    6-Hydroxybenzothiazole: Similar but without the methyl group at the fourth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-methyl-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-6(10)3-7-8(5)9-4-11-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSJSFRCUYLOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696666
Record name 4-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-27-1
Record name 4-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 3
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 4
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 5
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 6
4-Methylbenzo[d]thiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.